molecular formula C7H13ClN2O2 B1380530 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864055-81-1

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1380530
CAS No.: 1864055-81-1
M. Wt: 192.64 g/mol
InChI Key: IISYLWGHBGKWNS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for pyrrolidine derivatives with amino substituents. The complete systematic name is 1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a pyrrolidine ring system with two ketone functionalities at positions 2 and 5, modified with a branched aminopropyl substituent at the nitrogen atom of the pyrrolidine ring.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for the hydrochloride salt is CC(CN)N1C(=O)CCC1=O.Cl, which provides a linear representation of the molecular structure. This notation clearly demonstrates the connectivity pattern, showing the pyrrolidine ring with its two carbonyl groups and the aminopropyl side chain, along with the associated chloride ion from the hydrochloride salt formation.

The International Chemical Identifier representation provides an even more detailed structural description: InChI=1S/C7H12N2O2.ClH/c1-5(4-8)9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H. This standardized identifier includes stereochemical information and connectivity details that uniquely define the compound's structure. The corresponding International Chemical Identifier Key is IISYLWGHBGKWNS-UHFFFAOYSA-N, which serves as a shortened, hashed version of the full International Chemical Identifier string for database searching and chemical informatics applications.

The three-dimensional molecular structure reveals important spatial relationships within the compound. The pyrrolidine ring adopts a puckered conformation typical of five-membered rings, while the aminopropyl substituent provides conformational flexibility that may influence the compound's biological and chemical properties. The hydrochloride salt formation involves protonation of the amino group, creating an ionic interaction with the chloride counterion that significantly affects the compound's solubility and crystalline properties.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is 1864055-81-1. This unique numerical identifier serves as the definitive reference for this specific chemical entity in chemical databases, regulatory documents, and scientific literature. The Chemical Abstracts Service registry system ensures unambiguous identification of chemical substances, preventing confusion that might arise from alternative naming conventions or structural variations.

Multiple alternative naming conventions exist for this compound, reflecting different systematic approaches and historical nomenclature practices. The compound may also be referenced by its Molecular Design Limited number MFCD28126252, which provides an additional unique identifier within chemical inventory and database systems. This identifier is particularly useful for chemical suppliers and researchers who utilize Molecular Design Limited chemical databases for compound identification and property prediction.

Alternative systematic names encountered in chemical literature include variations in the description of the substituent chain and ring numbering systems. Some sources may present the compound using different positional numbering conventions or alternative descriptions of the aminopropyl substituent. However, the core structural identity remains consistent across these naming variations, with the Chemical Abstracts Service registry number serving as the authoritative reference for compound identification.

The hydrochloride salt designation is critical for distinguishing this compound from its free base form, which has a different Chemical Abstracts Service registry number (1343202-38-9) and distinct physical and chemical properties. The salt formation significantly alters the compound's characteristics, including solubility, stability, and crystalline form, making the specific identification of the hydrochloride variant essential for accurate chemical communication and research applications.

Molecular Formula and Weight Analysis

The molecular formula of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is C7H13ClN2O2, which accurately represents the atomic composition of the hydrochloride salt form. This formula indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The inclusion of the chlorine atom distinguishes this salt form from the free base, which has the molecular formula C7H12N2O2.

The molecular weight of the hydrochloride salt is consistently reported as approximately 192.64 grams per mole across multiple sources, with slight variations in precision reflecting different measurement standards and calculation methods. Sigma-Aldrich reports a molecular weight of 192.65 grams per mole, while more precise calculations yield 192.6433 grams per mole. These minor variations are within acceptable limits for chemical identification and analytical purposes.

Property Hydrochloride Salt Free Base
Molecular Formula C7H13ClN2O2 C7H12N2O2
Molecular Weight 192.64 g/mol 156.18 g/mol
Chemical Abstracts Service Number 1864055-81-1 1343202-38-9
Molecular Design Limited Number MFCD28126252 Not specified

The molecular weight difference between the hydrochloride salt (192.64 g/mol) and the free base (156.18 g/mol) is approximately 36.46 grams per mole, which corresponds precisely to the addition of one hydrogen chloride molecule (36.46 g/mol). This stoichiometric relationship confirms the 1:1 salt formation between the organic base and hydrochloric acid, consistent with the protonation of the single amino group present in the molecule.

The atomic composition analysis reveals important structural features that influence the compound's chemical behavior. The nitrogen-to-carbon ratio of 2:7 indicates a relatively high nitrogen content, which contributes to the compound's basicity and potential for hydrogen bonding interactions. The presence of two oxygen atoms in the pyrrolidine-2,5-dione moiety creates multiple sites for hydrogen bonding and potential coordination chemistry. The chlorine atom in the hydrochloride salt form introduces ionic character that significantly enhances water solubility compared to the neutral free base form.

Properties

IUPAC Name

1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-5(4-8)9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISYLWGHBGKWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)CCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with a pyrrolidine ring substituted with an aminopropyl group and a dione functionality. It is used in scientific research because of its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of pyrrolidine-2,5-dione with 1-aminopropane under controlled conditions. This reaction is usually performed in a suitable solvent and with a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting free base with hydrochloric acid.

Synthetic Routes and Reaction Conditions:

  • React pyrrolidine-2,5-dione with 1-aminopropane.
  • Use a suitable solvent and catalyst to facilitate the reaction.
  • Treat the resulting free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • In industrial settings, the production of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride may involve large-scale batch or continuous processes.
  • Reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
  • The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups or other reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
  • Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxides, while reduction can produce hydroxylated derivatives.

Properties

IUPAC Name 1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione;hydrochloride
Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
InChI InChI=1S/C7H12N2O2.ClH/c1-5(4-8)9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H
InChI Key IISYLWGHBGKWNS-UHFFFAOYSA-N
Canonical SMILES CC(CN)N1C(=O)CCC1=O.Cl

Comparison with Similar Compounds

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups or other reduced forms.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it an essential reagent in organic synthesis:

  • Oxidation : Can be oxidized to form oxides or other derivatives.
  • Reduction : Capable of being reduced to yield hydroxylated compounds.
  • Substitution Reactions : The aminopropyl group can participate in nucleophilic substitutions.
Reaction TypeCommon ReagentsPossible Products
OxidationPotassium permanganate, Chromium trioxideOxides
ReductionSodium borohydride, Lithium aluminum hydrideHydroxyl derivatives
SubstitutionAlkyl halides, AminesSubstituted derivatives

Biology

The biological activity of this compound is a significant area of research. Its interactions with biomolecules suggest potential therapeutic applications:

  • Enzyme Modulation : The aminopropyl group may interact with enzymes or receptors, influencing their activity.
  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against multidrug-resistant bacterial strains and fungi.

Case Study: Antimicrobial Properties

Research indicates that modifications to the pyrrolidine structure can enhance antibacterial and antifungal activities. For example, studies have documented its effectiveness against specific resistant strains, highlighting its potential as a lead compound in drug development.

Medicine

In medicinal chemistry, 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is explored for its therapeutic properties:

  • Drug Development : As a precursor for synthesizing new pharmaceuticals targeting various diseases.

Case Study: Therapeutic Potential

Investigations into the compound's interaction with biological targets have revealed promising results in modulating pathways associated with disease states. This suggests that further research could lead to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, leading to modulation of their activity. The dione functionality may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrrolidine-2,5-dione core or related functional groups. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Applications Similarity Score
1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione HCl C₇H₁₂N₂O₂·HCl ~192.64* 1-aminopropan-2-yl High polarity, pharmaceutical intermediate
1-(2-Aminoethyl)pyrrolidine-2,5-dione HCl (25660-19-9) C₆H₁₀N₂O₂·HCl 178.62† 2-aminoethyl Irritant, research reagent
1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione HCl C₁₁H₁₇N₃O₃·HCl 295.74‡ Piperazine-linked oxoethyl High-cost specialty chemical
5,5-Dimethylimidazolidine-2,4-dione (77-71-4) C₅H₈N₂O₂ 128.13 5,5-dimethyl (imidazolidine-dione) Lower solubility, unrelated core 0.57

*Calculated based on core structure and substituent. †Includes HCl (36.46 g/mol). ‡Derived from vendor data (Santa Cruz Biotechnology).

Key Findings:

Core Structure Variations :

  • The target compound and its pyrrolidine-dione analogs (e.g., 25660-19-9 ) share a lactam ring critical for hydrogen bonding. In contrast, imidazolidine-dione analogs (e.g., 77-71-4 ) feature a six-membered ring, reducing structural overlap and biochemical relevance.

Substituent Effects: The 1-aminopropan-2-yl group in the target compound introduces steric bulk compared to the linear 2-aminoethyl group in 25660-19-7. This branching may alter solubility and binding kinetics in biological systems. The piperazine-linked analog adds a heterocyclic amine, significantly increasing molar mass (295.74 g/mol) and cost ($510/g), likely for targeted drug delivery applications.

Physicochemical Properties :

  • Hydrochloride salts universally improve water solubility. The target compound’s intermediate molar mass (~192 g/mol) balances solubility and lipophilicity, making it versatile for synthesis.
  • Imidazolidine-dione derivatives (e.g., 77-71-4 ) exhibit lower similarity scores (0.57) due to core structure differences, limiting direct comparability.

Applications: The 2-aminoethyl analog is labeled as an irritant, suggesting reactive handling requirements. The piperazine-linked derivative is marketed for high-throughput research, reflecting niche biochemical applications.

Research Implications

The aminopropyl substituent offers a unique balance of hydrophilicity and steric influence, distinct from shorter-chain (ethyl) or bulkier (piperazine) analogs. Further studies should explore its reactivity in acylating agents or as a peptide mimic, leveraging the pyrrolidine-dione scaffold’s proven versatility .

Biological Activity

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride, a compound characterized by a pyrrolidine ring and an aminopropyl substitution, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

The compound's molecular formula is C7H12N2O2C_7H_{12}N_2O_2, with a molecular weight of 156.19 g/mol. The IUPAC name is 1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride. It is often synthesized through the reaction of pyrrolidine-2,5-dione with 1-aminopropane under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Enzyme Modulation : The aminopropyl group can interact with enzymes or receptors, potentially modulating their activity.
  • Reactivity : The dione functionality allows for various chemical reactions, including oxidation and reduction, which can influence biological interactions.

Biological Activities

Research has indicated several key areas of biological activity for 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against multidrug-resistant bacterial strains and drug-resistant fungi. The structure-activity relationship suggests that modifications to the pyrrolidine structure can enhance antibacterial and antifungal activities .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).
  • Results : Certain derivatives exhibited selective cytotoxicity towards Caco-2 cells while showing less activity against A549 cells. This indicates a potential for developing targeted cancer therapies based on structural modifications of the compound .

Neuroprotective Effects

Preliminary studies suggest that compounds related to pyrrolidine derivatives may possess neuroprotective properties. These findings are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

A few notable case studies illustrate the compound's biological activity:

  • Antimicrobial Screening : A study screened several derivatives against WHO ESKAPE pathogens, revealing that modifications in the chemical structure significantly influenced antimicrobial efficacy. The presence of specific functional groups was correlated with enhanced activity against resistant strains .
  • Anticancer Evaluation : In a comparative study, 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride was tested alongside known chemotherapeutics. Results indicated that certain derivatives showed comparable or superior efficacy against specific cancer cell lines compared to standard treatments like cisplatin .

Comparative Analysis

To better understand the unique properties of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride, it can be compared with other related compounds:

Compound NameStructureBiological Activity
Pyrrolidine-2,5-dioneBasic pyrrolidine ringLimited antimicrobial activity
1-(2-Aminoethyl)pyrrolidine-2,5-dioneAminoethyl substitutionEnhanced neuroprotective effects
1-(1-Aminobutan-2-yl)pyrrolidineLonger alkyl chainVaried anticancer activity

Q & A

Q. What are the recommended methodologies for synthesizing 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride in laboratory settings?

  • Methodological Answer : A stepwise approach combining nucleophilic substitution and cyclization is typically employed. For example, reacting a pyrrolidine-2,5-dione precursor with a functionalized aminopropane derivative under controlled pH (using HCl for protonation) can yield the target compound. Reaction optimization should follow statistical Design of Experiments (DoE) principles to minimize trial-and-error, as outlined in chemical engineering frameworks . Post-synthesis, vacuum distillation or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures purity. Monitor reaction progress via TLC or HPLC, referencing protocols for structurally similar pyrrolidine derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., pyrrolidine ring protons at δ ~3.3–3.5 ppm and carbonyl carbons at ~170–180 ppm) . HPLC-MS with a C18 column and 0.1% trifluoroacetic acid in mobile phases can assess purity (>98%). For hydrochloride salt verification, conduct elemental analysis (Cl% ~12.1%) or ion chromatography. Cross-validate with IR spectroscopy to confirm secondary amine and carbonyl stretches .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS-compliant guidelines for amine-hydrochloride salts:
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize the reaction mechanism for this compound’s synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA can predict intermediates and activation energies. Integrate these results with experimental data (e.g., kinetic studies) to refine reaction pathways, as demonstrated in ICReDD’s reaction design framework . For scale-up, apply computational fluid dynamics (CFD) to simulate reactor conditions and avoid mass transfer limitations .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Replication : Standardize assays (e.g., IC50 measurements in consistent cell lines) to eliminate variability.
  • Meta-Analysis : Use statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent choice, salt form).
  • Mechanistic Validation : Cross-reference with computational docking studies (AutoDock Vina) to confirm target binding affinity .
  • Data Transparency : Publish raw datasets and experimental parameters in open-access repositories for peer validation .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 1–10) and monitor hydrolysis by LC-MS. Pyrrolidine rings are typically stable below pH 3 but may undergo ring-opening at alkaline conditions .
  • Light Sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.